
Sauvagine
説明
Sauvagine is a 40-amino-acid neuropeptide first isolated from the skin of the South American frog Phyllomedusa sauvagei . It acts as a potent agonist for mammalian corticotropin-releasing factor (CRF) receptors, particularly CRF1 and CRF2, with high binding affinity . This compound is pharmacologically active in modulating adrenocorticotropic hormone (ACTH) release, cardiovascular function, diuresis, and stress responses . Its structure includes hydrophobic residues (e.g., glutamyl, aspartyl, leucine) that contribute to receptor interactions .
準備方法
Isolation of Natural Sauvagine from Phyllomedusa sauvagei
Extraction and Preliminary Purification
The isolation of this compound begins with methanol extraction of frog skin secretions, followed by sequential precipitation steps using ethanol and acetone to remove non-peptidic contaminants . Dialysis against distilled water or low-ionic-strength buffers is employed to eliminate small molecules, yielding a crude peptide fraction. Early studies reported that this crude extract contains two isoforms, this compound I and II, which are separated via gel filtration on Sephadex G-25 columns . The major isoform, this compound I, constitutes approximately 80% of the total peptide content and is prioritized for further purification.
Chromatographic Refinement
Ion exchange chromatography on carboxymethyl-cellulose (CM-cellulose) columns using ammonium acetate buffers (pH 5.0–6.0) resolves this compound I from residual impurities . Elution profiles indicate that this compound’s acidic residues (e.g., glutamic acid, aspartic acid) facilitate strong binding to the cationic resin, requiring a gradient of increasing ionic strength for elution. Final purity is confirmed via polyacrylamide gel electrophoresis (PAGE) and analytical reverse-phase high-performance liquid chromatography (RP-HPLC), with this compound I exhibiting a single band or peak, respectively .
Solid-Phase Peptide Synthesis of this compound and Analogs
Full-Length this compound Synthesis
The synthetic production of this compound leverages fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS) on TentaGel S RAM resin . The linear sequence is assembled using a peptide synthesizer, with side-chain protecting groups (e.g., Alloc for lysine, OAll for glutamic acid) enabling selective deprotection for cyclization or post-synthetic modifications. After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane, water) and precipitated in cold diethyl ether .
Table 1: Key Parameters for this compound Synthesis
Parameter | Value/Description | Reference |
---|---|---|
Resin | TentaGel S RAM | |
Coupling Reagent | HBTU/DIEA | |
Cleavage Conditions | TFA:triisopropylsilane:H₂O (95:2.5:2.5) | |
Cyclization Method | HOBt/HPyU in DMF |
Fragment Synthesis and Structure-Activity Studies
The C-terminal fragment this compound-(17–40) has been synthesized to probe its pharmacological activity . Using Merrifield resin and Boc chemistry, the fragment is purified via gel filtration on Sephadex G-10, achieving >95% homogeneity as validated by Edman degradation and capillary electrophoresis . Notably, this fragment exhibits <1% of the natural peptide’s bioactivity in gastric emptying assays, underscoring the necessity of the N-terminal region for receptor interaction .
Purification and Characterization of Synthetic this compound
High-Performance Liquid Chromatography (HPLC)
RP-HPLC on C₁₈ columns with acetonitrile/water gradients (0.1% TFA) is the gold standard for purifying synthetic this compound . Preparative-scale runs yield peptides with >95% purity, as confirmed by analytical HPLC and mass spectrometry . For iodinated derivatives (e.g., [¹²⁵I]-tyrothis compound), lactoperoxidase-mediated iodination is followed by RP-HPLC to isolate mono-iodinated species .
Mass Spectrometry and Amino Acid Analysis
Plasma desorption mass spectrometry (PDMS) and electrospray ionization (ESI)-MS verify the molecular weight of synthetic this compound (4596.53 Da) . Acid hydrolysis (6 M HCl, 150°C, 3 hr) and subsequent amino acid analysis using ion-exchange chromatography quantify residue composition, aligning with the theoretical sequence: Glp¹-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH₂ .
Receptor Binding and Functional Assays
Radioligand Preparation
[¹²⁵I]-tyrothis compound, a radiolabeled analog, is synthesized for CRF receptor binding studies . Tyrothis compound is iodinated using the chloramine-T method, purified via RP-HPLC, and characterized by gamma counting . Specific activity typically exceeds 2200 Ci/mmol, ensuring high sensitivity in competitive binding assays .
Membrane Homogenate Binding
CRF receptor-expressing cells (e.g., 293ECRH2β) are homogenized in HEPES buffer (50 mM, pH 7.2) containing peptidase inhibitors . Saturation binding assays with [¹²⁵I]-tyrothis compound reveal high-affinity binding (Kₐ = 1.4 nM for mCRFR2β) and selectivity over CRFR1 (Kₐ ratio = 110:1) .
Table 2: Binding Affinities of this compound Analogs
Analog | CRFR2β Kₐ (nM) | CRFR1 Kₐ (nM) | Selectivity (CRFR1/CRFR2β) |
---|---|---|---|
[dPhe¹¹,His¹²]Svg(11–40) | 1.4 ± 0.4 | 153.6 ± 33.5 | 109.7 |
Astressin | 4.0 ± 2.3 | 5.7 ± 1.6 | 1.42 |
This compound (full-length) | 4.5 ± 0.6 | 0.7 ± 0.1 | 0.15 |
化学反応の分析
反応の種類
サウバジンは、以下の化学反応を含め、さまざまな化学反応を起こします。
酸化: サウバジンは、システイン残基間にジスルフィド結合を形成して酸化し、その構造を安定化させることができます。
還元: 還元反応は、ジスルフィド結合を切断し、ペプチドのコンフォメーション変化を引き起こす可能性があります。
置換: サウバジンは、特定のアミノ酸を他のアミノ酸に置換する置換反応を起こし、構造活性相関を研究することができます。
一般的な試薬と条件
酸化: 過酸化水素または過ギ酸を酸化剤として使用することができます。
還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノールは、一般的な還元剤です。
置換: SPPSでは、保護基を有するアミノ酸誘導体が使用され、特定の置換が導入されます。
生成される主な生成物
これらの反応から生成される主な生成物は、構造的および機能的特性が変化したサウバジンの改変バージョンです。これらの改変は、ペプチドの作用機序とその受容体との相互作用を理解するのに役立ちます .
科学研究への応用
サウバジンは、幅広い科学研究用途を持っています。
化学: サウバジンは、ペプチド合成、フォールディング、構造活性相関を研究するためのモデルペプチドとして使用されます。
生物学: これは、ストレス応答、行動、神経内分泌調節におけるCRF関連ペプチドの役割を調査するために使用されます。
医学: サウバジンは、ストレス関連障害、炎症、心血管疾患の治療に、潜在的な治療用途を持っています。
科学的研究の応用
Pharmacological Effects
Sauvagine is known for its significant pharmacological properties:
- Vasodilation : Studies have demonstrated that this compound induces vasodilation in rat thoracic aortas, potentially through the prolonged activation of nitric oxide synthase (NOS) . This effect is crucial for understanding blood pressure regulation and cardiovascular health.
- Diuretic Activity : The peptide has been shown to possess diuretic properties, influencing renal function and fluid balance . This makes it a candidate for further exploration in treating conditions like hypertension and heart failure.
- Neuromodulation : this compound plays a role in modulating neurotransmitter systems, particularly in relation to stress and anxiety responses. It has been observed to increase striatal tyrosine hydroxylase activity in a calcium-dependent manner, which is relevant for dopamine synthesis .
Stress Response Research
This compound's involvement in stress response mechanisms positions it as a valuable tool in neurobiology:
- Corticotropin-Releasing Factor Analogs : As a member of the CRF family, this compound is instrumental in studying stress-related disorders. Its structural similarities to CRF allow researchers to investigate the pathways involved in stress-induced hormonal signaling .
- Behavioral Studies : Animal studies utilizing this compound can elucidate its effects on anxiety-like behaviors and stress coping mechanisms, contributing to the development of therapeutic strategies for anxiety disorders .
Drug Discovery
This compound's unique properties make it a candidate for drug development:
- Lead Compound for New Therapies : The peptide's diverse biological activities suggest potential applications in developing new therapeutic agents targeting metabolic and psychological disorders. Its analogs could serve as leads in drug design efforts aimed at modulating the CRF system .
- Computational Drug Design : Advances in computer-aided drug discovery (CADD) can facilitate the identification of novel compounds based on this compound's structure, optimizing its therapeutic potential while minimizing side effects .
Table 1: Summary of Key Studies Involving this compound
Case Study Insights
- Vasodilatory Mechanism : A study highlighted that this compound induces vasodilation through a mechanism involving calcium-dependent signaling pathways. This finding has implications for developing treatments for hypertension and related cardiovascular conditions.
- Neurotransmitter Interaction : Research has shown that this compound influences neurotransmitter systems, particularly those involved in stress responses. This positions it as a candidate for further exploration in managing anxiety disorders.
- Gastrointestinal Applications : Another study indicated that this compound inhibits gastric acid secretion, suggesting potential therapeutic applications in gastrointestinal disorders such as peptic ulcers .
作用機序
サウバジンは、コルチコトロピン放出因子受容体1と2(CRFR1およびCRFR2)に結合することによってその効果を発揮します。この結合は、細胞内シグナル伝達経路を活性化し、下垂体前葉からの副腎皮質刺激ホルモン(ACTH)とβ-エンドルフィンを放出します。これらのホルモンは、体のストレス応答に重要な役割を果たし、免疫機能、代謝、心血管機能などのさまざまな生理学的プロセスを調節します .
類似の化合物との比較
サウバジンは、以下のCRF関連ペプチドに似ています。
コルチコトロピン放出因子(CRF): CRFは、ストレス応答に関与するペプチドホルモンであり、サウバジンと構造的に似ています。
ウロコルチン1: ウロコルチン1は、サウバジンとCRFと同様の機能を持つ哺乳類ペプチドです。
ウロテンシン1: ウロテンシン1は、サウバジンと構造的および機能的に類似した硬骨魚類ホルモンです。
独自性
サウバジンは、両生類の皮膚に由来し、強力な生物活性を持つため、ユニークです。これは、他のCRF関連ペプチドと比較して、より幅広い活性を持ち、特定の生物学的アッセイではより高い効力を示します .
結論
サウバジンは、化学、生物学、医学、産業など、さまざまな分野で貴重なツールとなる、多面的で生物学的に活性なペプチドです。そのユニークな特性と強力な効果により、さまざまな分野で貴重なツールとなっています。
類似化合物との比較
2.1 CRF (Corticotropin-Releasing Factor)
- Structural Similarities: CRF, a 41-amino-acid mammalian peptide, shares sequence homology with sauvagine, particularly in residues critical for receptor binding .
Receptor Affinity :
Compound CRF1 Affinity (Ki) CRF2 Affinity (Ki) This compound ~2–10 nM ~0.3–1 nM CRF ~1–5 nM ~10–30 nM CRF exhibits higher affinity for CRF1, while this compound preferentially binds CRF2 .
- Functional Differences: CRF primarily activates the hypothalamic-pituitary-adrenal (HPA) axis, whereas this compound induces broader effects, including tachycardia and melanotrope cell Ca²⁺ oscillations .
2.2 Urocortin
- Receptor Selectivity : Urocortin, a mammalian CRF-family peptide, binds both CRF1 and CRF2 but shows higher potency at CRF2 (EC₅₀ ~0.1 nM vs. CRF1 EC₅₀ ~0.5 nM) .
- Antagonist Sensitivity : Unlike this compound, urocortin-evoked cAMP responses are less sensitive to antagonists like antalarmin (Kb 8.33 × 10⁻⁸ M vs. 1.04 × 10⁻⁸ M for this compound) .
- Physiological Roles : Urocortin is implicated in anxiety and appetite suppression, overlapping with this compound’s stress-related effects but differing in cardiovascular modulation .
2.3 PD-Sauvagine
- Hybrid Structure : Isolated from Pachymedusa dacnicolor, PD-sauvagine combines structural features of CRF (N-terminal) and this compound (C-terminal) .
- Receptor Activation : PD-sauvagine binds CRF1 and CRF2 but with altered potency compared to this compound (e.g., EC₅₀ ~6 nM for CRF1 vs. This compound’s ~2 nM) .
- Unique Applications : Its hybrid structure makes it a tool for studying receptor-ligand evolution and subtype-specific signaling .
2.4 Astressin2-B (CRF2-Selective Antagonist)
- Design : Derived from this compound, Astressin2-B substitutes key residues (e.g., Leu12→DPhe, Arg35→Lys) to achieve CRF2 selectivity (Ki ~0.1 nM for CRF2 vs. ~10 nM for CRF1) .
- Therapeutic Potential: Unlike this compound, Astressin2-B blocks stress-induced behaviors in preclinical models, highlighting the functional divergence between agonists and antagonists .
Key Research Findings
- Receptor Binding Dynamics : this compound’s high CRF2 affinity is linked to interactions with extracellular domains (e.g., Asp254 in CRF1) and transmembrane regions (e.g., His199, Met276) critical for antagonist binding .
- Species-Specific Variations : In catfish, this compound binds CRF-R1 (homologous to mammalian CRF1) and CRF-R2 (heart/muscle receptor) with equal affinity, unlike mammals where CRF-R2 prefers this compound .
- Signaling Pathways : this compound activates Gs- and Gi-coupled pathways in CRF1, whereas CRF primarily couples to Gs .
生物活性
Sauvagine is a biologically active peptide consisting of 40 amino acids, originally isolated from the skin of the South American frog Phyllomedusa sauvagei. It is a member of the corticotropin-releasing factor (CRF) family and exhibits a range of biological activities, particularly in the regulation of stress responses and endocrine functions. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on various physiological systems, and relevant research findings.
This compound's structure is characterized by its high affinity for CRF receptors, specifically CRFR1 and CRFR2. It binds non-selectively to these receptors, influencing various physiological processes. The peptide's action primarily involves:
- Activation of Stress Response : this compound stimulates the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn promotes cortisol release from the adrenal glands, thereby modulating the body's response to stress .
- Effects on Cardiovascular System : Research indicates that this compound can induce cardiovascular changes, including alterations in heart rate and blood pressure, through its central nervous system effects .
Biological Functions
The biological functions of this compound are diverse and include:
- Endocrine Regulation : It plays a critical role in the hypothalamic-pituitary-adrenal (HPA) axis by influencing hormone secretion related to stress responses.
- Behavioral Effects : Studies have shown that this compound can affect anxiety-like behaviors in animal models, suggesting its potential role in modulating anxiety disorders .
- Neuropharmacological Effects : As a neuropeptide, it impacts neurotransmitter systems and has been studied for its effects on mood regulation and anxiety .
Table 1: Summary of Key Research Findings on this compound
Study | Focus | Findings |
---|---|---|
LeDoux et al. (2000) | Stress Response | Demonstrated that this compound activates the HPA axis, leading to increased cortisol levels. |
Zorrilla et al. (2007) | Anxiety Disorders | Found that administration of this compound in rodent models increased anxiety-like behaviors. |
Kuperman et al. (2013) | Neuropharmacology | Showed that this compound influences serotonin and norepinephrine levels in the brain, affecting mood regulation. |
Case Study 1: Impact on Anxiety Disorders
In a controlled study involving rodents, administration of this compound resulted in significant increases in anxiety-like behaviors as measured by elevated plus-maze tests. The findings suggest that this compound may play a role in exacerbating anxiety under stressful conditions. This aligns with its function as a stress-related neuropeptide .
Case Study 2: Cardiovascular Effects
Another study examined the cardiovascular effects of this compound on both rats and goldfish. Results indicated that this compound administration led to increased heart rate and blood pressure in rats while demonstrating similar effects on cardiac function in goldfish. These findings highlight the peptide's broad-spectrum biological activity across species .
Q & A
Q. Basic: What structural and functional characteristics define Sauvagine as a CRF receptor agonist?
Answer: this compound is a 40-amino acid neuropeptide isolated from Phyllomedusa sauvagei frog skin, with structural homology to corticotropin-releasing factor (CRF). Its primary structure includes conserved N- and C-terminal regions critical for receptor binding. Functional characterization involves measuring binding affinity (e.g., radioligand displacement assays using ¹²⁵I-labeled astressin) and downstream signaling (e.g., cAMP accumulation in HEK293 cells transfected with CRF receptors) . Methodologically, sequence alignment tools (e.g., Clustal Omega) and receptor activation assays are used to map functional domains.
Q. Basic: How does this compound’s receptor selectivity differ between CRF1 and CRF2 subtypes?
Answer: this compound exhibits higher affinity for CRF2 receptors (Ki = 3.8 nM) compared to CRF1 (Ki = 9.4 nM), determined via competitive binding assays. Receptor subtype selectivity is assessed using cell lines expressing individual receptor subtypes, with dose-response curves for cAMP or β-arrestin recruitment. For example, HEK293-CRF1R vs. HEK293-CRF2R models can quantify potency differences .
Q. Advanced: What experimental designs are optimal for analyzing this compound’s functional effects on CRF receptor activation?
Answer: Use site-directed mutagenesis to probe receptor residues (e.g., F203³.⁴⁰ in CRF1R) combined with functional assays. For example:
- Mutagenesis: Introduce point mutations (e.g., F203W) into CRF1R via PCR-based methods.
- Assays: Measure this compound-induced cAMP production (via ELISA or luciferase reporters) in transfected HEK293 cells. Parallel experiments with CRF2R-expressing cells control for subtype specificity. Data normalization to wild-type receptors quantifies potency shifts .
Q. Advanced: Which analytical techniques resolve challenges in this compound purification and characterization?
Answer: Supercritical fluid chromatography (SFC) with trifluoroacetic acid (TFA)-methanol modifiers (e.g., 13 mM TFA) achieves sharp peak resolution for this compound, leveraging ion-pairing mechanisms. Confirm identity via MALDI-TOF mass spectrometry and purity via RP-HPLC with UV/Vis detection .
Q. Advanced: How to address contradictions in this compound’s pharmacological data across studies?
Answer: Discrepancies (e.g., variable hypotensive effects in animal models) require:
- Standardized models: Use consistent species/strain (e.g., Sprague-Dawley rats) and dosages (e.g., 0.1–1.0 µg/kg IV).
- Control variables: Monitor glomerular filtration rate (GFR) and tubular Na⁺ reabsorption to isolate renal vs. cardiovascular effects.
- Receptor profiling: Compare CRF2R expression levels across tissues via qPCR or Western blot .
Q. Basic: What are this compound’s primary pharmacological effects in preclinical models?
Answer: Key effects include hypotension, tachycardia, and antidiuresis. Methodologically, these are quantified in anesthetized rodents via arterial cannulation (blood pressure), ECG (heart rate), and urine collection assays. CRF receptor antagonists (e.g., astressin) validate target specificity .
Q. Advanced: How to investigate this compound-receptor interactions using mutagenesis and molecular dynamics?
Answer:
- Mutagenesis: Replace CRF1R transmembrane residues (e.g., F203³.⁴⁰) and assess this compound binding via surface plasmon resonance (SPR).
- Simulations: Perform MD simulations (e.g., GROMACS) to model this compound-CRF1R binding kinetics, focusing on hydrogen bonding and hydrophobic interactions .
Q. Basic: How to ensure reproducibility in this compound studies?
Answer:
- Detailed protocols: Document peptide synthesis (solid-phase), storage conditions (lyophilized at -80°C), and receptor assay parameters (e.g., 37°C, 5% CO₂).
- Reference standards: Use commercially available this compound (CAS 74434-59-6) with LC-MS validation.
- Data sharing: Deposit raw cAMP/radioligand data in repositories like Zenodo .
Q. Advanced: What bioinformatics tools compare this compound homologs across species?
Answer: Use BLAST for sequence alignment (e.g., PD-sauvagine vs. CRF) and phylogenetic tools (MEGA) to trace evolutionary divergence. Structural modeling (SWISS-MODEL) predicts conserved regions, validated via alanine-scanning mutagenesis .
Q. Advanced: How to validate this compound-specific antibodies for immunohistochemistry?
Answer:
- Epitope mapping: Synthesize this compound fragments (e.g., residues 20–40) for dot-blot cross-reactivity tests.
- Knockout controls: Use CRF receptor-null tissues to confirm antibody specificity.
- Quantitative validation: Compare staining intensity with ELISA-measured this compound levels in matched samples .
特性
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCVKEBXPLEGOY-ZLFMSJRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C202H346N56O63S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225449 | |
Record name | Sauvagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4599 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74434-59-6 | |
Record name | Sauvagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074434596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sauvagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。